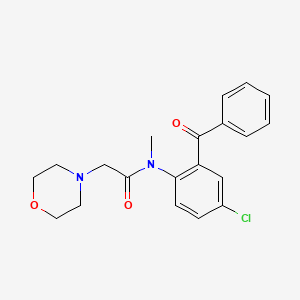
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- is a fascinating chemical compound with a wide range of applications in scientific research. This compound is known for its unique structure and properties, making it valuable in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- involves several steps. One common synthetic route includes the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 2-benzoyl-4-chlorophenylamine under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.
Chemical Reactions Analysis
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the morpholine ring can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- can be compared with other similar compounds such as:
4-Morpholineacetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-: This compound has a similar structure but with different functional groups, leading to distinct properties and applications.
N-(2-Benzoyl-4-chlorophenyl)-4-morpholineacetamide: Another closely related compound with variations in its chemical structure.
The uniqueness of 4-Morpholineacetamide, N-(2-benzoyl-4-chlorophenyl)-N-methyl- lies in its specific combination of functional groups, which confer unique properties and make it valuable for various research applications.
Properties
CAS No. |
83132-29-0 |
|---|---|
Molecular Formula |
C20H21ClN2O3 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-N-methyl-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-22(19(24)14-23-9-11-26-12-10-23)18-8-7-16(21)13-17(18)20(25)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
LVNPDVFJFPPMIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


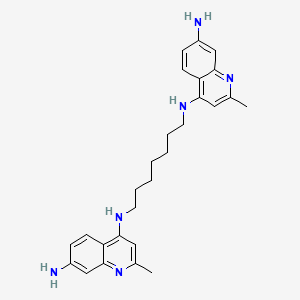
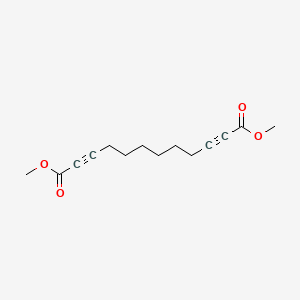
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
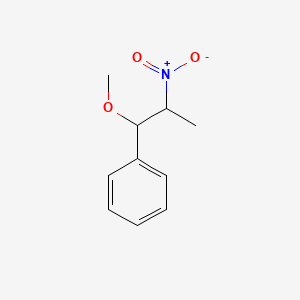




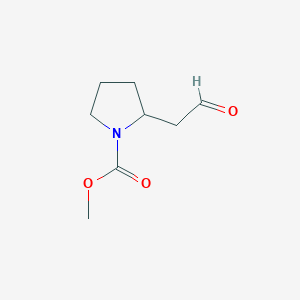

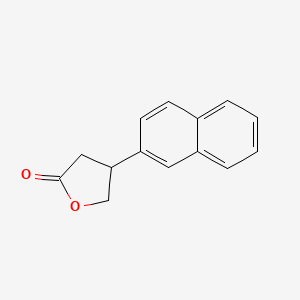
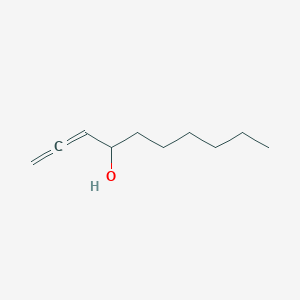
![9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14433236.png)

